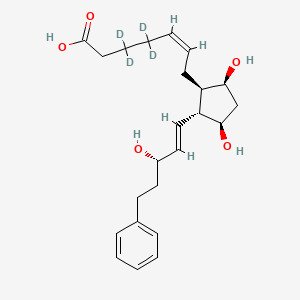

Bimatoprost acid-d4

Beschreibung

Eigenschaften

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1/i2D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHHIZGZVLHBQZ-QOHQNJFUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Bimatoprost Acid-d4: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Bimatoprost acid-d4, a deuterated analog of Bimatoprost acid. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies of Bimatoprost, a prostaglandin F2α analog used in the treatment of glaucoma and ocular hypertension.

Introduction

Bimatoprost is a synthetic prostamide analog that effectively lowers intraocular pressure (IOP). In vivo, Bimatoprost is hydrolyzed by corneal amidases to its active free acid form, Bimatoprost acid (17-phenyl-18,19,20-trinor-prostaglandin F2α).[1] Bimatoprost acid is a potent agonist of the prostaglandin F2α (FP) receptor.[1] The deuterated version, this compound, serves as an ideal internal standard for quantitative analysis by mass spectrometry due to its similar chemical and physical properties to the unlabeled analyte, but with a distinct mass-to-charge ratio.[2] This guide details the synthetic approach, characterization methods, and biological context of this compound.

Synthesis of this compound

A general synthetic strategy would involve the synthesis of a deuterated α-side chain synthon, which is then coupled with the ω-side chain and the cyclopentane core. A key intermediate is often a protected bicyclic lactone.

Plausible Synthetic Workflow

The following diagram illustrates a representative workflow for the synthesis of this compound. This is a generalized scheme and specific reagents and conditions may vary.

References

Deuterated Bimatoprost as a Research Tool: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of deuterated bimatoprost as a powerful research tool in pharmacology and drug development. Bimatoprost, a synthetic prostamide analog, is a potent ocular hypotensive agent used in the treatment of glaucoma and for cosmetic eyelash enhancement.[1][2][3] The strategic replacement of hydrogen atoms with deuterium, a stable isotope, can significantly alter a drug's metabolic profile due to the kinetic isotope effect (KIE), leading to improved pharmacokinetic and safety profiles.[4][5][6][7] This guide details the mechanism of action of bimatoprost, the scientific rationale for its deuteration, and its applications in research. It provides structured data tables, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate its use in a laboratory setting.

Introduction: The Rationale for Deuterating Bimatoprost

Bimatoprost effectively lowers intraocular pressure (IOP) by increasing the outflow of aqueous humor through both the trabecular meshwork and uveoscleral pathways.[1][3][8] Its therapeutic success is well-documented, but like all pharmaceuticals, it is subject to metabolic degradation. The primary routes of metabolism for bimatoprost include oxidation, N-deethylation, and glucuronidation.[2][3]

Deuteration, the process of substituting hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), offers a strategic approach to enhance the metabolic stability of pharmaceuticals.[4][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[5][6] This phenomenon, known as the Kinetic Isotope Effect (KIE) , can result in:

-

Slower Metabolism: Reduced rate of metabolic breakdown.[6]

-

Increased Half-Life: Longer duration of the drug in systemic circulation.[5]

-

Enhanced Drug Exposure: Higher area under the curve (AUC) with potentially lower or less frequent dosing.[4][6]

-

Reduced Toxic Metabolites: Decreased formation of potentially harmful byproducts.[5]

-

Improved Safety Profile: Better tolerability and fewer side effects.[4]

Deuterated compounds serve as invaluable research tools for elucidating metabolic pathways, improving the accuracy of pharmacokinetic (PK) studies, and serving as internal standards in bioanalytical assays.[9] A patent for deuterated bimatoprost highlights its potential for enhanced drug properties and reduced toxicity, making it a compound of significant interest for research and development.[10]

Mechanism of Action & Signaling Pathways

Bimatoprost is a prostamide analog that is thought to mimic the effects of endogenous prostamides.[1][2] While it is structurally similar to prostaglandin F₂α (PGF₂α), it does not appear to act on known prostaglandin receptors, including the FP receptor targeted by other prostaglandin analogs like latanoprost.[2] Instead, it is believed to bind to as-yet-unidentified prostamide receptors.[1][2]

Activation of these receptors in ocular tissues, including the trabecular meshwork and ciliary body, initiates a signaling cascade.[1] Evidence suggests the involvement of a Gq-coupled protein pathway.[11] This activation leads to a series of downstream events, including:

-

Modification of Extracellular Matrix (ECM): Upregulation of matrix metalloproteinases (MMPs) which remodel the ECM in the trabecular meshwork, reducing outflow resistance.[12]

-

Ciliary Muscle Relaxation: Relaxation of the ciliary muscle fibers, which increases the outflow of aqueous humor through the uveoscleral pathway.[1]

-

NF-κB Pathway Modulation: Studies have shown that bimatoprost can increase the expression of NF-κB p65 mRNA, suggesting a role for this pathway.[12]

For eyelash growth, the mechanism is less understood but is believed to involve the activation of prostamide receptors within hair follicles, extending the anagen (growth) phase of the hair cycle.[1]

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data for bimatoprost from published literature. This data serves as a baseline for comparative studies with deuterated bimatoprost.

Table 1: Pharmacokinetic Parameters of Bimatoprost

| Parameter | Value | Species/Conditions | Reference |

| Ocular Administration (0.03% Solution) | |||

| Onset of Action | ~4 hours | Human | [2][13] |

| Time to Peak Effect | 8-12 hours | Human | [3] |

| Duration of Action | ≥ 24 hours | Human | [2] |

| Peak Plasma Conc. (Cmax) | ~0.08 ng/mL | Human, 1 drop/eye daily | [3] |

| Time to Peak Plasma Conc. (Tmax) | ~10 minutes | Human | [2][3] |

| Intravenous Administration | |||

| Elimination Half-Life | ~45 minutes | Human | [2][3] |

| Volume of Distribution | 0.67 L/kg | Human | [3] |

| Systemic Clearance | 1.5 L/hr/kg | Human | [3] |

| Plasma Protein Binding | ~88% | Human | [2][3] |

| Animal Studies (Rabbit, 0.03% Solution) | |||

| Cmax in Aqueous Humor | 26.57 ± 19.16 ng/mL | Rabbit (DuraSite formulation) | [14] |

| Tmax in Aqueous Humor | 0.5 hours | Rabbit (DuraSite formulation) | [14] |

Table 2: Clinical Efficacy in Intraocular Pressure (IOP) Reduction

| Study Type | Baseline IOP (mmHg) | IOP Reduction | Treatment Duration | Notes | Reference |

| Large-Scale Surveillance Trial | 21.9 | 4.6 mmHg (19.3%) | 30 days | N=14,465 patients; Bimatoprost 0.03% | [15] |

| Monotherapy Study | Not specified | 7.5 mmHg (30%) | 2 months | N=6,767 patients; Bimatoprost 0.03% | [16] |

| Sustained-Release Implant (20 µg) | ~24.5 | 8.9 mmHg | 24 months | Phase I/II Trial | [17] |

| Sustained-Release Implant (Pooled) | ~24.5 | 7.2-9.5 mmHg | 16 weeks | Phase I/II Trial | [18] |

Table 3: Efficacy in Eyelash Growth

| Study Type | Primary Outcome | Result | Treatment Duration | Notes | Reference |

| Multicenter, Randomized Trial | ≥1-grade increase in Global Eyelash Assessment | 78.1% (Bimatoprost) vs. 18.4% (Vehicle) | 16 weeks | N=278 patients | [19] |

| Gel Suspension Study | Increase in eyelash length | 2.0 mm (Bimatoprost) vs. 1.1 mm (Control) | 6 weeks | Monocular application | [20] |

| Japanese Subject Study 1 | ≥1-grade increase in GEA | 77.3% (Bimatoprost) vs. 17.6% (Vehicle) | 4 months | N=175 patients | [21] |

| Japanese Subject Study 2 | ≥1-grade increase in GEA | 88.9% (Bimatoprost) vs. 27.8% (Vehicle) | 4 months | N=108 patients | [21] |

Table 4: Thermal Stability of Bimatoprost 0.03% Solution

| Stress Temperature | Duration | Mean Concentration (% of Labeled) | Degradation Rate | Reference |

| 27°C | 3, 9, 15, 30 days | 100% - 116% | No measurable degradation | [22][23][24] |

| 37°C | 3, 9, 15, 30 days | 100% - 116% | No measurable degradation | [22][23][24] |

| 50°C | 3, 9, 15, 30 days | 100% - 116% | No measurable degradation | [22][23][24] |

| Note: Higher than 100% concentrations are attributed to solvent evaporation during the study.[22][23] |

Experimental Protocols

The following protocols provide a framework for utilizing deuterated bimatoprost in research.

Protocol: Synthesis of Deuterated Bimatoprost

This protocol is based on the general principles of amide synthesis described in patent literature for deuterated bimatoprost.[10] Specific reaction conditions may require optimization.

Objective: To synthesize N-ethyl-d₅-bimatoprost by substituting the N-ethyl group with a deuterated analog.

Materials:

-

Bimatoprost methyl ester (Intermediate II from patent CN103664726A)

-

Ethylamine-d₅ (deuterated alkylamine)

-

Deuterated solvent (e.g., deuterated DMSO, deuterated DMF)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography).

Methodology:

-

Dissolution: Dissolve bimatoprost methyl ester in a minimal amount of the chosen deuterated solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Aminolysis Reaction: Add an excess of ethylamine-d₅ to the solution.

-

Heating: Heat the reaction mixture to between 40-70°C and stir.[10] Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

-

Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with an appropriate aqueous solution and extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using silica gel column chromatography to isolate deuterated bimatoprost.

-

Characterization: Confirm the structure and isotopic incorporation of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol: Comparative In Vivo IOP Study (Rabbit Model)

Objective: To compare the IOP-lowering efficacy and duration of action of deuterated bimatoprost versus standard bimatoprost in a normotensive rabbit model.

Materials:

-

New Zealand White or pigmented rabbits

-

Bimatoprost ophthalmic solution (e.g., 0.03%)

-

Deuterated bimatoprost ophthalmic solution (formulated at an equimolar concentration to the standard)

-

Vehicle solution (control)

-

Tonometer (e.g., Tono-Pen, rebound tonometer)

-

Topical anesthetic (e.g., proparacaine hydrochloride)

Methodology:

-

Acclimatization: Acclimatize animals to handling and IOP measurement procedures for at least one week.

-

Baseline Measurement: Measure baseline IOP in both eyes of each rabbit at several time points (e.g., T=0, 2, 4, 8, 12, 24 hours) for two consecutive days to establish a diurnal curve.

-

Randomization: Randomly assign rabbits to treatment groups (Vehicle, Bimatoprost, Deuterated Bimatoprost). A crossover design can also be employed with an adequate washout period.

-

Drug Administration: Under minimal restraint, instill a single drop (e.g., 35 µL) of the assigned test article into one eye of each rabbit. The contralateral eye can serve as a control or receive vehicle.

-

Post-Dose IOP Measurement: Following administration, measure IOP in both eyes at predetermined time points (e.g., 2, 4, 6, 8, 12, 24, 36, and 48 hours) to assess the magnitude and duration of the IOP-lowering effect.

-

Data Analysis: Calculate the mean change in IOP from baseline for each treatment group at each time point. Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the effects of deuterated bimatoprost to bimatoprost and vehicle.

Protocol: Pharmacokinetic Analysis using LC-MS/MS

Objective: To quantify the concentration of bimatoprost and its deuterated analog in ocular tissues (aqueous humor, iris-ciliary body) following topical administration. Deuterated bimatoprost can serve as both the analyte and the internal standard for the non-deuterated form, and vice-versa. This protocol is adapted from methods described for bimatoprost analysis.[14]

Materials:

-

Aqueous humor (AH) and Iris-ciliary body (ICB) samples from the in vivo study.

-

Bimatoprost and deuterated bimatoprost analytical standards.

-

Internal Standard (IS): e.g., tetradeuterated bimatoprost-d₄ if analyzing bimatoprost, or standard bimatoprost if analyzing a different deuterated version.[14]

-

Acetonitrile (ACN) with formic acid.

-

C-18 HPLC column.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Methodology:

-

Sample Preparation:

-

Thaw frozen AH and ICB samples. Homogenize ICB samples.

-

To a 50 µL aliquot of sample, add the internal standard solution.

-

Precipitate proteins by adding acidified acetonitrile. Vortex and centrifuge to pellet the precipitate.

-

-

Extraction:

-

Transfer the supernatant to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[14]

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analyte from matrix components using a C-18 reverse-phase column with a suitable mobile phase gradient.

-

Detect and quantify the analyte and internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis and Workflow:

-

Construct a calibration curve using standards of known concentrations.

-

Calculate the concentration of the analyte in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.

-

Conclusion

Deuterated bimatoprost represents a sophisticated and highly valuable tool for pharmaceutical research. Its primary utility lies in the ability to probe the metabolic fate of bimatoprost with high precision, serving as a stable, non-radioactive tracer in pharmacokinetic and metabolic studies. The inherent stability conferred by the kinetic isotope effect allows researchers to differentiate between the parent drug and its metabolites more clearly and can be leveraged to develop novel therapeutic candidates with potentially superior efficacy, safety, and dosing profiles. The protocols and data presented in this guide provide a foundational resource for scientists aiming to harness the power of isotopic substitution to advance the understanding and development of bimatoprost and other prostamide analogs.

References

- 1. What is the mechanism of Bimatoprost? [synapse.patsnap.com]

- 2. Bimatoprost - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]

- 5. neulandlabs.com [neulandlabs.com]

- 6. scienceopen.com [scienceopen.com]

- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 10. CN103664726A - Deuterated bimatoprost or derivative thereof and preparation method and application of deuterated bimatoprost or derivative thereof - Google Patents [patents.google.com]

- 11. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways | PLOS One [journals.plos.org]

- 13. pdf.hres.ca [pdf.hres.ca]

- 14. Ocular pharmacokinetics of bimatoprost formulated in DuraSite compared to bimatoprost 0.03% ophthalmic solution in pigmented rabbit eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. Bimatoprost Solutions for Glaucoma · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 17. researchgate.net [researchgate.net]

- 18. amedeolucente.it [amedeolucente.it]

- 19. Eyelash growth in subjects treated with bimatoprost: a multicenter, randomized, double-masked, vehicle-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Eyelash Growth from Application of Bimatoprost in Gel Suspension to the Base of the Eyelashes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scholars.northwestern.edu [scholars.northwestern.edu]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bimatoprost Metabolism and the Analytical Role of its Deuterated Acid Form

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide provides a comprehensive overview of the metabolic pathways of bimatoprost, a synthetic prostamide analog. It details its conversion to the active free acid form, the subsequent systemic metabolism, and the critical role of the deuterated bimatoprost acid as an internal standard in quantitative bioanalysis.

Introduction

Bimatoprost is a prostaglandin F2α analog widely prescribed for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2][3] It is also used cosmetically to treat eyelash hypotrichosis.[1] Structurally, bimatoprost is an ethyl amide derivative of a prostaglandin, functioning as a prodrug that undergoes metabolic activation within the eye to exert its therapeutic effect.[4][5] Understanding its metabolic fate, from ocular activation to systemic clearance, is crucial for optimizing drug delivery, efficacy, and safety. This document outlines the metabolic activation, pharmacokinetics, and the analytical methodologies used to quantify bimatoprost and its active metabolite, with a special focus on the function of its deuterated acid form.

Metabolic Activation in Ocular Tissues

Bimatoprost is administered as an ophthalmic solution and must be hydrolyzed to its biologically active form, bimatoprost free acid (17-phenyl-trinor PGF2α), to be effective.[6][7] This bioactivation is a critical first step in its mechanism of action.

Hydrolysis Pathway

The primary metabolic pathway in the eye is the enzymatic hydrolysis of the ethyl amide group of bimatoprost to a carboxylic acid, yielding the active bimatoprost acid.[5][7] This conversion is catalyzed by amidase or carboxylesterase enzymes present in various ocular tissues.[8][9]

Caption: Metabolic activation of bimatoprost to its active free acid form.

Sites and Rates of Ocular Hydrolysis

In vitro studies using human ocular tissues have demonstrated that the cornea, sclera, iris, and ciliary body all possess the enzymatic capability to hydrolyze bimatoprost.[6] The cornea exhibits the highest rate of hydrolysis.[6] This rapid conversion within target tissues ensures the localized presence of the active compound.[4]

Table 1: In Vitro Hydrolysis Rates of Bimatoprost in Human Ocular Tissues

| Ocular Tissue | Rate of Hydrolysis (pmol/mg tissue/hr) |

|---|---|

| Cornea | 6.3 |

| Sclera | 2.0 |

| Iris | 2.8 |

| Ciliary Body | 1.5 |

Data sourced from in vitro experiments incubating 0.03% bimatoprost with human eye tissue.[6]

Ocular and Systemic Pharmacokinetics

Following topical administration, bimatoprost is absorbed through the cornea and sclera.[10][11] It is then distributed to ocular tissues where it is metabolized. A small fraction of the drug reaches systemic circulation.

Ocular Pharmacokinetics

Studies in rabbits show that bimatoprost is rapidly absorbed and extensively metabolized in the eye, with concentrations of the parent drug falling below the limit of quantitation within an hour post-dose.[12] The active bimatoprost acid, however, is measurable for up to 8 hours.[12]

Table 2: Pharmacokinetic Parameters in Rabbit Aqueous Humor (AH) after a Single Dose

| Compound | Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) |

|---|---|---|---|---|

| Bimatoprost | 0.03% Solution | 12.11 ± 21.72 | 1 | 12.31 |

| Bimatoprost Acid | 0.03% Solution | 29.58 ± 26.37 | 1 | 98.79 |

| Bimatoprost | DuraSite Formulation | 65.05 ± 26.20 | 0.5 | 24.29 |

| Bimatoprost Acid | DuraSite Formulation | 103.4 ± 42.36 | 2 | 302.6 |

Data represents mean ± standard deviation where available. Sourced from a study in pigmented rabbits.[13]

Table 3: Pharmacokinetic Parameters in Rabbit Iris-Ciliary Body (ICB) after a Single Dose

| Compound | Formulation | Cmax (ng/g) | Tmax (hr) | AUC (ng·h/g) |

|---|---|---|---|---|

| Bimatoprost | 0.03% Solution | 10.73 ± 9.01 | 0.5 | 14.44 |

| Bimatoprost Acid | 0.03% Solution | 18.38 ± 4.05 | 0.5 | 56.76 |

| Bimatoprost | DuraSite Formulation | 68.21 ± 33.00 | 0.5 | 95.14 |

| Bimatoprost Acid | DuraSite Formulation | Not specified | Not specified | 207.7 |

Data represents mean ± standard deviation where available. Sourced from a study in pigmented rabbits.[13]

In humans, aqueous humor concentrations of bimatoprost acid are detectable but remain low.[14][15]

Table 4: Bimatoprost Acid Concentrations in Human Aqueous Humor

| Time After Last Dose | Mean Concentration (nM) |

|---|---|

| 1 hour | 5.0 - 5.1 |

| 3 hours | 6.7 |

| 6 hours | 1.9 |

| 12 hours | Below Quantitation Limit |

Data compiled from studies in cataract patients treated with 0.03% bimatoprost.[14][15]

Systemic Metabolism and Excretion

Bimatoprost that enters the bloodstream is metabolized through oxidation, N-deethylation, and glucuronidation, forming a variety of metabolites.[16][17] In vitro studies suggest that Cytochrome P450 3A4 (CYP3A4) is one of the enzymes involved in its systemic metabolism, though multiple pathways contribute.[17][18] Systemic concentrations after ocular dosing are very low, typically below 0.2 ng/mL.[17]

Table 5: Systemic Pharmacokinetic Parameters of Bimatoprost in Humans (Intravenous Dose)

| Parameter | Value |

|---|---|

| Elimination Half-life | ~45 minutes |

| Peak Plasma Concentration | Reached within 10 minutes (topical) |

| Plasma Protein Binding | 88% |

| Total Blood Clearance | 1.5 L/hr/kg |

| Excretion Route (Urine) | 67% |

| Excretion Route (Feces) | 25% |

Data sourced from studies involving intravenous and topical administration in healthy subjects.[16][17]

Mechanism of Action: Bimatoprost Acid Signaling Pathway

The active bimatoprost acid lowers IOP by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways.[2][3] It acts as a potent agonist for the prostaglandin F (FP) receptor.[7] Activation of the Gq-coupled FP receptor initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the outflow pathways, reducing resistance and enhancing fluid drainage.[19][20]

Caption: Signaling pathway of bimatoprost acid for IOP reduction.

Role of Deuterated Bimatoprost Acid in Bioanalysis

The deuterated form of bimatoprost free acid (e.g., bimatoprost free acid-d4) is not used therapeutically. Its critical role is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of bimatoprost and its native acid metabolite in biological samples.[13][21]

An IS is a compound added in a known, constant amount to all samples (calibrators, controls, and unknowns) prior to analysis. The deuterated IS is an ideal choice because it is chemically identical to the analyte and thus behaves identically during sample extraction, chromatography, and ionization. However, its increased mass (due to the deuterium atoms) allows the mass spectrometer to distinguish it from the non-deuterated analyte. By measuring the ratio of the analyte's signal to the IS's signal, variations in sample preparation and instrument response can be corrected, ensuring highly accurate and precise quantification.

Caption: Bioanalytical workflow using deuterated internal standards.

Key Experimental Protocols

Protocol: In Vitro Hydrolysis of Bimatoprost in Ocular Tissue

This protocol is adapted from methodologies described for studying bimatoprost metabolism.[6][7]

-

Tissue Preparation: Obtain fresh human or animal (e.g., bovine, rabbit) ocular tissues (cornea, sclera, iris-ciliary body).[6][7] Tissues are dissected, weighed, and homogenized or used as whole sections in a buffered solution (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Add a known concentration of bimatoprost (e.g., from a 0.03% solution) to the tissue preparation.[6] Incubate the mixture at 37°C with gentle agitation.

-

Time-Course Sampling: Aliquots of the incubation medium are collected at various time points (e.g., 0, 1, 2, 3 hours).[6]

-

Reaction Quenching & Extraction: Stop the enzymatic reaction in the collected aliquots, typically by adding an organic solvent like acetonitrile.[13] Add the deuterated bimatoprost acid internal standard. Extract the analytes from the matrix.

-

Analysis: Analyze the samples using a validated LC-MS/MS or GC/MS method to quantify the amount of bimatoprost free acid produced over time.[6]

-

Calculation: Calculate the rate of hydrolysis, typically expressed as picomoles of product formed per milligram of tissue per hour.[6]

Protocol: In Vivo Ocular Pharmacokinetic Study in Rabbits

This protocol is based on published studies evaluating ocular drug distribution.[12][13]

-

Animal Dosing: Administer a single, precise volume (e.g., 35 µL) of the bimatoprost ophthalmic solution into the eyes of pigmented rabbits.[12]

-

Sample Collection: At predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours), euthanize groups of animals (e.g., n=4 per time point).[21] Immediately collect aqueous humor via paracentesis and dissect ocular tissues (iris-ciliary body).[13][21]

-

Sample Processing: Weigh the collected tissues. Add a known amount of deuterated bimatoprost and deuterated bimatoprost acid as internal standards to all aqueous humor and tissue homogenate samples.[13]

-

Extraction: Extract the analytes using an appropriate method, such as protein precipitation with acidified acetonitrile.[13] Evaporate the supernatant to dryness and reconstitute in the mobile phase for analysis.[13]

-

LC-MS/MS Analysis: Quantify the concentrations of bimatoprost and bimatoprost acid in each sample using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, for both the parent drug and its active metabolite in each tissue.[21]

Conclusion

Bimatoprost serves as a classic example of a locally-acting prodrug, requiring enzymatic hydrolysis in ocular tissues to form its active acid metabolite. This active form effectively lowers intraocular pressure by enhancing aqueous humor outflow via FP receptor-mediated signaling. While systemic exposure is minimal, bimatoprost undergoes extensive metabolism before excretion. For drug development professionals and researchers, understanding these metabolic pathways is essential. Furthermore, the use of deuterated analogs of the active metabolite as internal standards is indispensable for the accurate and reliable quantification of these compounds in complex biological matrices, underpinning robust pharmacokinetic and pharmacodynamic assessments.

References

- 1. m.youtube.com [m.youtube.com]

- 2. What is the mechanism of Bimatoprost? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phase I and Phase II Ocular Metabolic Activities and the Role of Metabolism in Ophthalmic Prodrug and Codrug Design and Delivery [mdpi.com]

- 6. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activity and Expression of Carboxylesterases and Arylacetamide Deacetylase in Human Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. erepo.uef.fi [erepo.uef.fi]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. The pharmacology of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ocular pharmacokinetics and tolerability of bimatoprost ophthalmic solutions administered once or twice daily in rabbits, and clinical dosing implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ocular pharmacokinetics of bimatoprost formulated in DuraSite compared to bimatoprost 0.03% ophthalmic solution in pigmented rabbit eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. Bimatoprost - Wikipedia [en.wikipedia.org]

- 17. pdf.hres.ca [pdf.hres.ca]

- 18. go.drugbank.com [go.drugbank.com]

- 19. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dovepress.com [dovepress.com]

The Discovery, Development, and Analysis of Bimatoprost: A Technical Guide

Executive Summary: Bimatoprost, a synthetic prostamide analog of prostaglandin F2α (PGF2α), has carved a significant niche in both ophthalmology and cosmetics. Initially approved in 2001 for reducing intraocular pressure (IOP) in patients with open-angle glaucoma, its journey from a targeted therapeutic to a blockbuster drug is a case study in modern drug development. A notable side effect, eyelash growth, led to its subsequent approval for cosmetic applications. This technical guide provides an in-depth exploration of bimatoprost's discovery, its debated mechanism of action, synthetic pathways, and the development of labeled analogs for research. It includes summaries of quantitative pharmacological data and detailed protocols for key analytical and binding experiments relevant to drug development professionals.

Discovery and Rationale

Bimatoprost emerged from research programs focused on developing prostaglandin analogs to treat glaucoma, a leading cause of irreversible blindness characterized by elevated IOP. Prostaglandin F2α was known to lower IOP by increasing the outflow of aqueous humor from the eye. The development strategy focused on creating synthetic analogs with improved efficacy, stability, and side-effect profiles. Bimatoprost was designed as a prostamide, structurally similar to PGF2α but with a neutral ethyl amide group replacing the terminal carboxylic acid. This modification was key to its unique pharmacological profile. It was approved by the US FDA in 2001 for glaucoma treatment.

Mechanism of Action: An Ongoing Scientific Debate

The precise mechanism by which bimatoprost lowers IOP has been a subject of considerable scientific discussion, centering on whether it is a prodrug that acts via the prostaglandin F (FP) receptor or a true prostamide that acts on a distinct, yet-to-be-identified prostamide receptor.

-

The Prodrug Hypothesis: This theory posits that bimatoprost is inactive and penetrates the cornea, where it is hydrolyzed by enzymes like amidases into its active form, bimatoprost free acid (17-phenyl-trinor PGF2α).[1][2] This free acid is a potent agonist of the FP receptor.[3][4][5] Activation of the Gq-coupled FP receptor in the ciliary muscle and trabecular meshwork stimulates the phospholipase C (PLC) pathway. This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium ([Ca²⁺]i).[4] This signaling cascade is believed to increase the expression of matrix metalloproteinases, which remodel the extracellular matrix to enhance both uveoscleral (pressure-insensitive) and trabecular (pressure-sensitive) outflow of aqueous humor, thereby lowering IOP.[6][7]

-

The Prostamide Receptor Hypothesis: Conversely, other evidence suggests bimatoprost itself has intrinsic activity on a putative prostamide receptor, distinct from the FP receptor.[1][8] Studies have shown that bimatoprost can stimulate responses in tissues that are not blocked by selective FP receptor antagonists.[8] Furthermore, bimatoprost and known FP agonists were found to stimulate different cells within the feline iris, suggesting they act on separate receptor populations.[8] A more recent theory attempts to reconcile these findings by suggesting bimatoprost acts on a heterodimer complex of the FP receptor and one of its splice variants, which would explain the unique pharmacology.[9][10]

The dual mechanism of increasing both trabecular and uveoscleral outflow contributes to bimatoprost's high efficacy in lowering IOP.[7]

Signaling Pathway of the Prostaglandin FP Receptor

Below is a diagram illustrating the canonical signaling pathway for the prostaglandin FP receptor, the primary target of bimatoprost's active metabolite.

Caption: Prostaglandin FP receptor Gq-coupled signaling cascade.

Synthesis and Chemical Development

The initial manufacturing of prostaglandin analogs relied on the multi-step Corey synthesis developed in the late 1960s, which often required more than 17 steps.[11][12] More recent innovations have focused on increasing efficiency and stereoselectivity. A notable advancement is an organocatalytic approach that significantly shortens the synthesis.

This modern route employs an organocatalytic aldol reaction to convert succinaldehyde into a key bicyclic enal intermediate.[13][14][15] This intermediate can then be elaborated in just a few steps to yield bimatoprost and other analogs. This process has reduced the synthesis to as few as 7-8 steps, making it more efficient for large-scale production.[13][14]

References

- 1. Role of prostaglandins and specific place in therapy of bimatoprost in the treatment of elevated intraocular pressure and ocular hypertension: A closer look at the agonist properties of bimatoprost and the prostamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. CN103664726A - Deuterated bimatoprost or derivative thereof and preparation method and application of deuterated bimatoprost or derivative thereof - Google Patents [patents.google.com]

- 8. Prostamides (prostaglandin-ethanolamides) and their pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical and Chemical Stability of Bimatoprost Acid-d4

This guide provides a detailed overview of the physical and chemical stability of Bimatoprost and its active metabolite, Bimatoprost acid. While specific stability data for the deuterated analog, Bimatoprost acid-d4, is not extensively available in the public domain, the stability profile is expected to be comparable to its non-deuterated counterpart due to the nature of deuterium substitution. This document is intended for researchers, scientists, and drug development professionals, offering insights into degradation pathways, analytical methodologies, and storage conditions.

Introduction to Bimatoprost and Bimatoprost Acid

Bimatoprost is a synthetic prostamide analog, widely used in ophthalmic solutions to reduce intraocular pressure in patients with glaucoma and ocular hypertension.[1] In vivo, Bimatoprost is hydrolyzed by ocular enzymes to its biologically active free acid form, Bimatoprost acid (17-phenyl-trinor-prostaglandin F2α).[2][3] Bimatoprost acid is a potent FP receptor agonist.[2] Given that this compound is often used as an internal standard in pharmacokinetic and bioanalytical studies, understanding its stability is crucial for accurate quantification.

Chemical Stability Profile

The chemical stability of Bimatoprost and by extension, Bimatoprost acid, has been evaluated under various stress conditions, including hydrolysis, oxidation, heat, and light.

2.1. Hydrolytic Stability

Forced degradation studies have demonstrated that Bimatoprost is susceptible to hydrolysis under both acidic and alkaline conditions.[4][5] The primary degradation pathway involves the hydrolysis of the ethyl amide group to form Bimatoprost acid.[2]

-

Acidic Conditions: Treatment with acid leads to the formation of Bimatoprost acid.

-

Alkaline Conditions: Alkaline conditions also promote the hydrolysis of the amide bond.[4][5]

2.2. Oxidative Stability

Bimatoprost has been shown to degrade under oxidative stress.[4][5] Exposure to oxidizing agents can lead to the formation of various degradation products.

2.3. Thermal Stability

Studies on the thermal stability of Bimatoprost ophthalmic solutions have shown it to be a relatively stable molecule. In a study simulating daily use, Bimatoprost remained stable at temperatures of 27°C, 37°C, and 50°C for up to 30 days with no measurable degradation.[1][6][7] In fact, a slight increase in concentration was observed at higher temperatures, which was attributed to water evaporation from the formulation.[1] Long-term stability data for the drug substance indicates that it is stable when stored at -20°C for up to 36 months and at 2-8°C for up to 18 months.[8] A slight increase in impurities is observed at 25°C/60% RH over 6 months.[8]

2.4. Photostability

Photostability studies are a crucial part of stability testing. While some sources indicate that Bimatoprost drug product is not sensitive to light[8], another report suggests that it is sensitive to light and should be stored in the original bottle and outer carton to protect it from light.[9] Freeze/thaw cycling did not show significant changes in related substance levels.[10]

Physical Stability

The physical stability of Bimatoprost is primarily related to its formulation, typically an ophthalmic solution. Key physical stability parameters include appearance, pH, and osmolality. Stability studies on the formulated product have shown that these parameters remain within specification under long-term and accelerated storage conditions.[10] A notable physical change observed during stability testing of the ophthalmic solution is weight loss, especially in smaller volume samples, which can in turn affect the concentration of the active ingredient and other components like the preservative.[10]

Summary of Stability Data

The following table summarizes the key findings from stability studies on Bimatoprost. It is important to note that this data is for the non-deuterated form, but provides a strong indication of the expected stability of this compound.

| Stress Condition | Observations | Key Degradation Product | Reference |

| Acid Hydrolysis | Degradation observed. | Bimatoprost Acid | [4][5] |

| Alkaline Hydrolysis | Degradation observed. | Bimatoprost Acid | [4][5] |

| Oxidation | Degradation observed. | Oxidative degradants | [4][5] |

| Thermal Stress (Solution) | Stable at 27°C, 37°C, and 50°C for up to 30 days. | None observed | [1][6][7] |

| Thermal Stress (Drug Substance) | Stable at -20°C (36 months) and 2-8°C (18 months). | Slight increase in impurities at 25°C. | [8][9] |

| Photostability | Conflicting reports; protection from light is recommended. | Photodegradants | [8][9][10] |

| Freeze/Thaw Cycling | No significant changes observed. | N/A | [10] |

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. Below are representative experimental protocols derived from the literature for assessing the stability of Bimatoprost.

5.1. Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on Bimatoprost.

Caption: Workflow for a forced degradation study of Bimatoprost.

5.2. Stability-Indicating HPLC Method

A validated stability-indicating analytical method is essential to separate the active pharmaceutical ingredient from its degradation products.

| Parameter | Condition 1 | Condition 2 |

| Column | Inertsil C8, 250 x 4.6mm, 5µm | Waters Symmetry® C18 |

| Mobile Phase | Acetonitrile – water (40:60, v/v) | Water/acetonitrile/methanol (72/18/10, v/v/v) with 0.03% TFA |

| Flow Rate | 1 mL/min | Not specified |

| Detection | UV at 210 nm | UV at 210 nm |

| Temperature | 30°C | Not specified |

| Reference | [11] | [12] |

5.3. Thermal Stability Study Protocol

This protocol describes a method for assessing the thermal stability of a Bimatoprost ophthalmic solution.[1]

Caption: Protocol for thermal stability testing of Bimatoprost solution.

Degradation Pathway

The primary chemical degradation pathway for Bimatoprost is the hydrolysis of its ethyl amide group to form the corresponding carboxylic acid, Bimatoprost acid.

References

- 1. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bimatoprost Acid | C23H32O5 | CID 5283081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [PDF] Stress Degradation Studies on Bimatoprost and Development of Validated Stability Indicating Densitometric RP-TLC and HPLC Methods | Semantic Scholar [semanticscholar.org]

- 5. Stress Degradation Studies on Bimatoprost and Development of Validated Stability Indicating Densitometric RP-TLC and HPLC Methods | Scilit [scilit.com]

- 6. scholars.northwestern.edu [scholars.northwestern.edu]

- 7. researchgate.net [researchgate.net]

- 8. db.cbg-meb.nl [db.cbg-meb.nl]

- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Forced Degradation study (Specificity) of Bimatoprost API by reverse-phase High Performance Liquid Chromatographic method - ProQuest [proquest.com]

- 12. medscape.com [medscape.com]

Bimatoprost Acid-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bimatoprost acid-d4, a deuterated analog of Bimatoprost acid. It is primarily utilized as an internal standard in analytical and bioanalytical studies for the quantification of Bimatoprost and its metabolites. This document collates available technical data, outlines typical experimental protocols, and presents a logical workflow for its application.

Core Data Summary

The following tables summarize the key chemical and physical properties of this compound, compiled from various sources.

Chemical and Physical Properties

| Property | Value | Source |

| Formal Name | 9α,11α,15S-trihydroxy-17-phenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-oic-3,3,4,4-d4 acid | Cayman Chemical[1] |

| Synonyms | Bimatoprost (free acid)-d4, 17-phenyl trinor PGF2α-d4 | Cayman Chemical[1] |

| Molecular Formula | C₂₃H₂₈D₄O₅ | Cayman Chemical[1] |

| Molecular Weight | 392.5 g/mol | Cayman Chemical[1] |

| Appearance | White to off-white solid | MedChemExpress[2] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | MedChemExpress[2] |

Purity and Identity

| Analysis | Specification | Source |

| Deuterated Forms | ≥99% (d₁-d₄) | Cayman Chemical[1] |

| Purity (LCMS) | A non-deuterated batch of Bimatoprost was found to be 99.51% pure. | MedChemExpress[2] |

| ¹H NMR Spectrum | Consistent with structure | MedChemExpress[2] |

| LCMS | Consistent with structure | MedChemExpress[2] |

Solubility Data

| Solvent | Concentration | Source |

| DMF | 25 mg/ml | Cayman Chemical[1] |

| DMSO | 25 mg/ml | Cayman Chemical[1] |

| Ethanol | 30 mg/ml | Cayman Chemical[1] |

| PBS (pH 7.2) | 0.5 mg/ml | Cayman Chemical[1] |

Experimental Protocols

The following are representative methodologies for the analysis of Bimatoprost and its metabolites using this compound as an internal standard. These protocols are derived from published research and analytical methods.[3][4][5][6]

Sample Preparation for Bioanalysis (Aqueous Humor)

-

Fortification: To 100 µL of the aqueous humor sample, add the internal standard solution (this compound).[4]

-

Acidification: Add 10 µL of 10% formic acid to the sample.[4]

-

Extraction: Perform a liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether. Vortex the mixture and centrifuge to separate the phases.[4]

-

Drying: Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen.[4]

-

Reconstitution: Reconstitute the dried extract in the HPLC mobile phase for analysis.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This method is suitable for the quantification of Bimatoprost and Bimatoprost acid in biological matrices.[3][5]

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.[5]

-

Column: A C8 or C18 reversed-phase column (e.g., BDS Hypersil C8, 5 µm, 4.6 x 50 mm).[4]

-

Mobile Phase: A gradient elution using two solvents:

-

Flow Rate: A typical flow rate is around 0.5 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.[5]

-

Ionization: Electrospray ionization (ESI), often switching between positive and negative ion modes.[4]

-

MRM Transitions (example):

-

This compound: 391.6 → 197.0 (M-H)⁻[4]

-

Bimatoprost acid: 387.3 → 193.0 (M-H)⁻

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the structural confirmation of this compound.

-

Instrument: A standard NMR spectrometer (e.g., 200 MHz).[7]

-

Solvent: A deuterated solvent such as Methanol-d4 or Chloroform-d.[7]

-

Analysis: Both ¹H and ¹³C NMR spectra are acquired. The ¹H NMR spectrum is expected to be consistent with the known structure of Bimatoprost acid, with the absence of signals at the deuterated positions.

Application Workflow and Visualization

This compound's primary role is as an internal standard to ensure accuracy and precision in quantitative bioanalysis. The following diagram illustrates a typical workflow.

References

- 1. caymanchem.com [caymanchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Screening, characterization, and determination of suspected additives bimatoprost and latanoprost in cosmetics using NMR and LC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bkinstruments.co.kr [bkinstruments.co.kr]

Commercial Availability and Application of Deuterated Bimatoprost Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of deuterated bimatoprost standards. It is designed to assist researchers, scientists, and drug development professionals in sourcing these critical internal standards for bioanalytical studies. This document outlines commercially available deuterated bimatoprost products, provides a representative experimental protocol for their use, and illustrates the signaling pathway of bimatoprost.

Commercial Availability of Deuterated Bimatoprost

Deuterated bimatoprost, primarily available as Bimatoprost-d4 and Bimatoprost-d5, is offered by a range of specialized chemical suppliers. These stable isotope-labeled standards are essential for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, where they serve as internal standards to ensure accuracy and precision. The following table summarizes the commercially available deuterated bimatoprost standards based on currently available information.

| Supplier/Vendor | Product Name | Catalog Number (Example) | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Unlabeled CAS Number |

| MedchemExpress | Bimatoprost-d5 | HY-B0191S | C₂₅H₃₂D₅NO₄ | 420.60 | 98.24% | 155206-00-1 |

| Cambridge Bioscience | Bimatoprost-d5 | HY-B0191S-5mg | C₂₅H₃₂D₅NO₄ | 420.60 | 98.24% | 155206-00-1 |

| Santa Cruz Biotechnology | Bimatoprost-d4 | sc-485600 | C₂₅H₃₂D₄NO₄ | 419.60 | - | 155206-00-1 |

| MedchemExpress | Bimatoprost-d4 | HY-B0191S1 | C₂₅H₃₂D₄NO₄ | 419.60 | - | 155206-00-1 |

| Axios Research | Bimatoprost-d5 | AR-B01637 | C₂₅H₃₂D₅NO₄ | 420.61 | - | 155206-00-1 |

| Clearsynth | Bimatoprost-d5 | CS-O-33853 | - | - | - | 155206-00-1 |

| DC Chemicals | Bimatoprost-d5 | - | - | - | - | 155206-00-1 |

Note: Purity specifications, especially isotopic purity, may vary between lots and suppliers. It is recommended to consult the certificate of analysis provided by the vendor for lot-specific details. The CAS number provided is for the unlabeled compound, a common practice for referencing deuterated analogs.

Experimental Protocol: Quantification of Bimatoprost in Biological Matrices using a Deuterated Internal Standard

The following is a representative experimental protocol for the quantification of bimatoprost in a biological matrix (e.g., plasma, aqueous humor) using a deuterated bimatoprost standard as an internal standard (IS) with LC-MS/MS. This protocol is a composite of methodologies described in the scientific literature.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of the biological sample, add 10 µL of the deuterated bimatoprost internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate bimatoprost from matrix components (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Bimatoprost: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized).

-

Deuterated Bimatoprost (IS): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized, reflecting the mass shift due to deuterium).

-

-

3. Data Analysis

-

Quantify bimatoprost by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve using standards of known bimatoprost concentrations spiked into the same biological matrix.

Visualizations: Signaling Pathway and Experimental Workflow

To further aid in the understanding of bimatoprost's mechanism and its analysis, the following diagrams have been generated.

Caption: Simplified signaling pathway of Bimatoprost in the eye.

Caption: A typical experimental workflow for bimatoprost analysis.

Mechanism of Action of Bimatoprost

Bimatoprost is a synthetic prostamide analog.[1] Its primary mechanism of action in reducing intraocular pressure involves increasing the outflow of aqueous humor from the anterior chamber of the eye.[2][3] Unlike prostaglandin F2α analogs, which act on prostaglandin F receptors, bimatoprost is believed to interact with a distinct, yet to be fully characterized, "prostamide receptor".[1][2] This interaction, primarily within the trabecular meshwork, is thought to enhance the outflow of aqueous humor, thereby lowering intraocular pressure.[2][4]

This guide provides a foundational understanding of the commercial landscape and analytical application of deuterated bimatoprost standards. For specific applications, further optimization of the experimental protocol is recommended. Researchers should always refer to the supplier's documentation for detailed information on their products.

References

- 1. Bimatoprost, Prostamide Activity and Conventional Drainage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Role of prostaglandins and specific place in therapy of bimatoprost in the treatment of elevated intraocular pressure and ocular hypertension: A closer look at the agonist properties of bimatoprost and the prostamides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Analysis of Bimatoprost Using Bimatoprost Acid-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantification of bimatoprost in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Bimatoprost acid-d4, ensures high accuracy and precision, correcting for matrix effects and variations in sample processing. This method is suitable for pharmacokinetic studies, drug monitoring, and other research applications in drug development.

Introduction

Bimatoprost is a synthetic prostamide analog widely used in the treatment of glaucoma and ocular hypertension to reduce intraocular pressure (IOP).[1][2] It functions by increasing the outflow of aqueous humor from the eye.[3] Given its potent activity at low concentrations, a highly sensitive and specific analytical method is crucial for its quantification in biological samples. LC-MS/MS offers the required sensitivity and selectivity for bioanalytical studies. The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable quantification by compensating for variability during sample preparation and analysis.

Bimatoprost Signaling Pathway

Bimatoprost mimics the action of endogenous prostamides by binding to and activating prostamide receptors in the eye. This activation initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the trabecular meshwork and uveoscleral pathways.[3] The ultimate effect is an increase in the outflow of aqueous humor, which in turn lowers intraocular pressure.[3]

Experimental Protocols

Materials and Reagents

-

Bimatoprost analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., human plasma, rabbit aqueous humor)

Sample Preparation (Liquid-Liquid Extraction)

-

Thaw biological samples (e.g., plasma) on ice.

-

To a 200 µL aliquot of the sample, add 20 µL of the this compound internal standard working solution.

-

Add 780 µL of methanol, vortex for 20 seconds, and centrifuge for 5 minutes at 18,000 rcf.

-

Transfer 200 µL of the supernatant to a new tube.

-

Add 200 µL of water to the supernatant.

-

Inject the final solution into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

A representative set of LC-MS/MS parameters are provided below. These may require optimization for specific instrumentation and matrices.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| HPLC System | Standard LC system (e.g., Agilent, Waters, Shimadzu) |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 30 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 30 |

| 5.0 | 30 |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex, Waters, Agilent) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 550 °C |

| MRM Transitions | |

| Analyte | Q1 (m/z) -> Q3 (m/z) |

| Bimatoprost | 416.3 -> 211.2 |

| This compound (IS) | 391.6 -> 197.0[4] |

Experimental Workflow

The general workflow for the quantitative analysis of Bimatoprost using this compound as an internal standard is depicted below.

Quantitative Data

The following tables summarize representative validation data for the LC-MS/MS quantification of Bimatoprost. It is important to note that this data is compiled from various sources and may have been generated using different internal standards. A full method validation should be performed in the target matrix before routine use.

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

| Matrix | Linearity Range (ng/mL) | r² | LLOQ (ng/mL) | Reference |

| Human Plasma | 0.001 - 0.05 | >0.99 | 0.001 | [5] |

| Cosmetic Serum | 0.25 - 50 | >0.9992 | 0.03 (mg/kg) |

Table 4: Precision and Accuracy

| Matrix | QC Level | Concentration (µg/g) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Error) | Reference |

| Cosmetic Serum | Low | 2 | < 11 | < 11 | < 11 | |

| Mid | 80 | < 11 | < 11 | < 11 | ||

| High | 450 | < 11 | < 11 | < 11 |

Table 5: Recovery

| Matrix | Concentration (pg/mL) | Recovery (%) | Reference |

| Human Plasma | 5 | >90 | |

| 200 | >90 | ||

| Cosmetic Serum | 2, 80, 450 (µg/g) | >90 |

Conclusion

The LC-MS/MS method utilizing this compound as an internal standard provides a highly sensitive, specific, and reliable approach for the quantification of Bimatoprost in various biological matrices. The presented protocols and data demonstrate the suitability of this method for demanding research and development applications, enabling accurate assessment of Bimatoprost pharmacokinetics and exposure. Researchers should perform a full method validation in their specific matrix of interest to ensure compliance with regulatory guidelines.

References

- 1. mdpi.com [mdpi.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Screening, characterization, and determination of suspected additives bimatoprost and latanoprost in cosmetics using NMR and LC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sciex.com [sciex.com]

Method Development for Bimatoprost Analysis in Aqueous Humor: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost is a synthetic prostamide analog widely used in the topical treatment of glaucoma and ocular hypertension. Its primary mechanism of action involves increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure (IOP). A significant portion of bimatoprost is hydrolyzed in the eye to its active metabolite, bimatoprost free acid, which is a potent agonist of the prostaglandin FP receptor.[1][2] Accurate quantification of bimatoprost and its free acid in aqueous humor is crucial for pharmacokinetic studies, dose-response characterization, and the development of novel ophthalmic formulations.

This document provides a detailed application note and protocol for the sensitive and selective analysis of bimatoprost in aqueous humor using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Method Overview

The method described herein is based on established principles of bioanalytical method development and validation, employing liquid-liquid extraction for sample clean-up followed by UPLC-MS/MS for detection and quantification.[3] This approach offers high sensitivity and specificity, enabling the determination of low concentrations of bimatoprost and its metabolite in the limited sample volumes typically obtained from aqueous humor.[4]

Instrumentation and Materials

-

UPLC System: A system equipped with a binary solvent manager and a sample manager capable of maintaining cooled sample temperatures.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

-

Analytical Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm).[6]

-

Reagents and Solvents: Acetonitrile, methanol, formic acid, ammonium acetate, ethyl acetate, n-hexane (all LC-MS grade or higher). Bimatoprost and bimatoprost free acid reference standards, and a suitable internal standard (IS) (e.g., a deuterated analog or a structurally similar compound like latanoprost).

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of bimatoprost, bimatoprost free acid, and the internal standard in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of acetonitrile and water (50:50, v/v) to create working solutions for calibration standards and quality control samples.

-

Calibration Standards: Spike appropriate volumes of the working solutions into a blank aqueous humor matrix to prepare a calibration curve consisting of a blank, a zero sample (blank + IS), and at least six non-zero concentration levels.

-

Quality Control Samples: Prepare QC samples in blank aqueous humor at a minimum of three concentration levels: low, medium, and high.

Sample Preparation from Aqueous Humor

The following protocol is a general guideline for liquid-liquid extraction (LLE). Optimization may be required based on specific laboratory conditions.

-

To 50 µL of aqueous humor sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the internal standard working solution and vortex briefly.

-

Add 200 µL of ethyl acetate/n-hexane (80:20, v/v) as the extraction solvent.[3]

-

Vortex the mixture for 5 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase B and vortex to dissolve.

-

Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Table 1: UPLC Parameters

| Parameter | Value |

| Column | Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm)[6] |

| Mobile Phase A | 5 mM Ammonium Acetate with 0.02% Formic Acid in Water[5] |

| Mobile Phase B | 5 mM Ammonium Acetate with 0.02% Formic Acid in Acetonitrile/Water (95:5, v/v)[5] |

| Flow Rate | 0.25 mL/min[5] |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 4.0 | 5 |

| 18.0 | 95 |

| 18.1 | 100 |

| 22.0 | 100 |

| 22.1 | 5 |

| 24.0 | 5 |

Table 3: Mass Spectrometry Parameters (Example)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| MRM Transitions | See Table 4 |

Table 4: Example MRM Transitions for Bimatoprost and Bimatoprost Free Acid

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Bimatoprost | 416.3 | 211.1 | 35 | 20 |

| Bimatoprost Free Acid | 416.3 | 398.3 | 35 | 15 |

Note: The specific MRM transitions, cone voltages, and collision energies should be optimized for the instrument in use by infusing standard solutions of the analytes.

Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The key validation parameters are summarized below.[7]

Table 5: Bioanalytical Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Description | Acceptance Criteria |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |

| Linearity | The relationship between the concentration of the analyte and the analytical response. | A calibration curve with at least 6 non-zero points, with a correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; precision ≤ 20% CV; accuracy within ±20% of the nominal value.[5] |

| Accuracy | The closeness of the measured concentration to the true concentration. | Mean concentration should be within ±15% of the nominal value for QC samples (±20% for LLOQ).[7] |

| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) should be ≤ 15% for QC samples (≤ 20% for LLOQ).[7] |

| Recovery | The efficiency of the extraction process. | Consistent, precise, and reproducible recovery is more important than 100% recovery. |

| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor should be ≤ 15%. |

| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentrations should be within ±15% of the baseline concentrations. |

Data and Results

Published studies have reported the quantification of bimatoprost and its free acid in human aqueous humor following topical administration. The concentrations are typically in the low nanomolar range.[1][2]

Table 6: Reported Aqueous Humor Concentrations of Bimatoprost and Bimatoprost Free Acid

| Analyte | Time Post-Dose | Mean Concentration (nM) ± SEM | Reference |

| Bimatoprost | 2 hours | 5.7 ± 1.4 | [1] |

| Bimatoprost | 12 hours | 1.1 ± 0.4 | [1] |

| Bimatoprost Free Acid | 2 hours | 22.0 ± 7.0 | [1] |

| Bimatoprost Free Acid | 12 hours | 7.0 ± 4.6 | [1] |

| Bimatoprost | 1 hour | 6.81 ± 1.36 | [2] |

| Bimatoprost Free Acid | 2 hours | 30.9 ± 16.41 | [2] |

Visualizations

Bimatoprost Mechanism of Action

Bimatoprost, primarily through its active metabolite bimatoprost free acid, lowers intraocular pressure by increasing both the trabecular and uveoscleral outflow of aqueous humor. This is achieved by binding to prostaglandin FP receptors on cells of the trabecular meshwork and ciliary body.[8] This binding initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, which reduces hydraulic resistance to aqueous humor outflow.[9]

Caption: Signaling pathway of bimatoprost's action in increasing aqueous humor outflow.

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of bimatoprost in aqueous humor samples.

Caption: Experimental workflow for bimatoprost analysis in aqueous humor.

Method Validation Parameters

The relationship between the core parameters for bioanalytical method validation is depicted below, highlighting the interconnectedness of these assessments to ensure a reliable and robust method.

Caption: Interrelationship of key bioanalytical method validation parameters.

References

- 1. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FP and EP2 prostanoid receptor agonist drugs and aqueous humor outflow devices for treating ocular hypertension and glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. What is the mechanism of Bimatoprost? [synapse.patsnap.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Validated LC-MS/MS Method for the Quantification of Bimatoprost Acid in Human Plasma Using Bimatoprost Acid-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, specific, and robust bioanalytical method for the quantification of Bimatoprost acid, the active metabolite of Bimatoprost, in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Bimatoprost acid-d4 as the stable isotope-labeled internal standard. This method has been validated according to the general principles of bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability. The described protocol is suitable for pharmacokinetic studies and other research applications requiring the accurate measurement of Bimatoprost acid in a biological matrix.

Introduction

Bimatoprost is a synthetic prostamide analog of prostaglandin F2α, primarily used to reduce elevated intraocular pressure in patients with open-angle glaucoma and ocular hypertension.[1][2] It is also used to treat eyelash hypotrichosis.[3] Following topical administration, Bimatoprost is rapidly hydrolyzed by corneal and scleral esterases to its biologically active free acid form, Bimatoprost acid.[2][4] To accurately assess the pharmacokinetic profile of Bimatoprost, a reliable and validated bioanalytical method for the quantification of Bimatoprost acid in biological matrices is essential.[5][6]

This application note details a comprehensive validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Bimatoprost acid in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response.[7] The validation parameters, including specificity, linearity, accuracy, precision, recovery, matrix effect, and stability, were assessed in accordance with established bioanalytical method validation guidelines.[8][9][10][11][12]

Signaling Pathway of Bimatoprost

Caption: Bimatoprost Signaling Pathway.

Materials and Methods

Reagents and Chemicals

-

Bimatoprost acid and this compound were of certified reference standard grade.

-

HPLC-grade acetonitrile, methanol, and formic acid were used.

-

Ultrapure water was used throughout the experiments.

-

Human plasma (K2EDTA) was sourced from an accredited biobank.

Instrumentation

-

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for analysis.[13][14]

-

The system was equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A linear gradient was optimized for the separation of Bimatoprost acid and its internal standard.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Bimatoprost Acid: [Precursor Ion] > [Product Ion]

-

This compound: [Precursor Ion + 4] > [Product Ion + 4]

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).